molecular formula C19H16ClF2N3OS B2625530 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 899934-67-9

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2625530
CAS No.: 899934-67-9
M. Wt: 407.86
InChI Key: BCLHVVNEBRRDJU-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core linked via a sulfanyl bridge to an arylacetamide moiety. The compound’s structure includes:

  • A 2,2-dimethyl-2H-imidazole ring substituted with a 4-chlorophenyl group at position 3.
  • A sulfanyl (-S-) group at position 4 of the imidazole, connecting to an acetamide backbone.
  • An N-(2,4-difluorophenyl) group as the acetamide substituent.

The 2,4-difluorophenyl group may enhance metabolic stability, while the sulfanyl bridge could modulate electronic properties and intermolecular interactions .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-7-13(21)9-14(15)22/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLHVVNEBRRDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the chlorophenyl and difluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the sulfanyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C19H16ClF2N3OSC_{19}H_{16}ClF_{2}N_{3}OS, with a molecular weight of approximately 389.9 g/mol. The structure features a 2H-imidazole ring, a chlorophenyl group, and a difluorophenyl acetamide moiety, which contribute to its biological activity. The presence of sulfur in the imidazole derivative enhances its reactivity and potential interactions with biological targets.

Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives containing imidazole rings have shown efficacy against various cancer cell lines. The compound under consideration may possess similar properties due to its structural components.

  • Mechanism of Action : The imidazole ring is known to interact with cellular targets involved in proliferation and apoptosis pathways. This interaction can lead to growth inhibition in cancer cells.
  • In Vitro Studies : Experimental data suggest that derivatives of imidazole can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) exceeding 70% against these cell lines .

Synthesis Methodologies

The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions:

  • Formation of Imidazole Derivative : The synthesis begins with the preparation of the 2H-imidazole core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps involve the introduction of the chlorophenyl and difluorophenyl groups via nucleophilic substitution methods.
  • Final Coupling : The final product is obtained through acylation reactions where the acetamide group is introduced.

Case Studies and Research Findings

Research has focused on evaluating the anticancer potential of similar compounds:

  • Study A : A compound structurally related to this compound exhibited significant cytotoxicity against ovarian cancer cells (OVCAR-8), achieving PGIs above 80% .
  • Study B : Another related study demonstrated that imidazole-based compounds could induce apoptosis in colorectal cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

  • Key Differences :
    • Replaces the sulfanyl (-S-) bridge with a sulfinyl (-SO-) group, introducing chirality (R-configuration).
    • Features a pyridyl ring instead of the 2,4-difluorophenyl group.
    • Contains a 4-fluorophenyl substituent on the imidazole vs. the target’s 4-chlorophenyl.
  • Implications :
    • Sulfoxides (e.g., sulfinyl groups) exhibit distinct pharmacokinetic profiles due to enantiomer-specific interactions with metabolic enzymes .
    • The pyridyl group may enhance solubility but reduce lipophilicity compared to halogenated aryl groups.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Key Differences :
    • Replaces the imidazole core with a pyrazolone ring.
    • Substitutes the sulfanyl bridge with a direct aryl-acetamide linkage .
    • Uses a 3,4-dichlorophenyl group instead of 2,4-difluorophenyl.
  • Implications: Pyrazolone rings are associated with anti-inflammatory activity but may introduce metabolic liabilities (e.g., oxidation susceptibility).

Sulfur-Bridge Modifications

N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()

  • Key Differences: Contains a sulfonyl (-SO₂-) group instead of sulfanyl. Features a 4,5-dihydroimidazole ring (non-aromatic) vs. the target’s aromatic imidazole.
  • Non-aromatic imidazoline rings may decrease planarity, affecting π-π stacking interactions.

2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide ()

  • Key Differences: Replaces the imidazole with a 1,2,4-triazole ring. Substitutes the 2,4-difluorophenyl group with a 4-(dimethylamino)phenyl moiety.
  • Implications: Triazoles offer improved metabolic stability and hydrogen-bonding capacity compared to imidazoles. The dimethylamino group introduces basicity, which may influence solubility and membrane permeability.

Physicochemical and Structural Data

Compound Core Heterocycle Sulfur Group Aryl Substituents Dihedral Angles* (Ring A vs. Ring B)
Target Compound 2H-Imidazole Sulfanyl (-S-) 4-Cl-C₆H₄ (imidazole), 2,4-F₂-C₆H₃ (acetamide) Not reported
Compound 1H-Imidazole Sulfinyl (-SO-) 4-F-C₆H₄ (imidazole), pyridyl 24.9° (imidazole vs. pyridyl)
Compound Pyrazolone None 3,4-Cl₂-C₆H₃ (aryl), phenyl 54.8°–77.5° (aryl vs. pyrazolone)
Compound 4,5-Dihydroimidazole Sulfonyl (-SO₂-) 4-Cl-C₆H₄ (imidazoline), phenyl Not reported

*Dihedral angles influence molecular planarity and intermolecular packing.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving appropriate precursors such as glyoxal and ammonia.
  • Introduction of the Chlorophenyl Group : The 4-chlorophenyl group is introduced via nucleophilic substitution reactions.
  • Attachment of the Sulfanyl and Acetamide Moieties : The final steps involve coupling reactions to attach the sulfanyl and acetamide groups to the imidazole ring.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays have shown that certain analogs possess IC50 values in the low nanomolar range against colon cancer cell lines, indicating potent anticancer properties .
  • Mechanisms of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis through various signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to standard antibiotics like ciprofloxacin .
  • Enzyme Inhibition : Studies have reported that related compounds inhibit enzymes such as acetylcholinesterase and urease, which are critical for bacterial survival and pathogenicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications of the compound influence its biological activity:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl rings enhance antiproliferative activity, while bulky substituents tend to reduce it .
  • Imidazole Variants : Variations in the imidazole structure can significantly impact both the potency and selectivity of the compound against different biological targets .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Colon Cancer Study : A study reported that a derivative with a similar scaffold showed a 70% reduction in tumor growth in xenograft models compared to controls.
  • Antibacterial Efficacy : Another study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bactericidal activity with low toxicity profiles .

The precise mechanism by which this compound exerts its biological effects involves:

  • Target Interactions : Binding to specific enzymes or receptors that modulate key biochemical pathways.
  • Signal Transduction Modulation : Altering intracellular signaling cascades that lead to apoptosis or cell cycle arrest in cancer cells .

Q & A

What synthetic strategies are effective for constructing the 2,2-dimethyl-2H-imidazole core in this compound?

Advanced Research Question
The synthesis of the 2,2-dimethyl-2H-imidazole moiety can be achieved via cyclocondensation reactions. A validated approach involves reacting α,β-unsaturated ketones with amidines under acidic conditions. For example, Wagner et al. (2003) demonstrated that substituted imidazoles can be synthesized using aldehydes, ketones, and ammonium acetate in refluxing ethanol, followed by oxidative aromatization with MnO₂ . Key considerations include:

  • Substituent compatibility : Electron-withdrawing groups (e.g., 4-chlorophenyl) may require longer reaction times or elevated temperatures.
  • Regioselectivity control : Steric effects from the 2,2-dimethyl group can influence ring closure; NMR monitoring is recommended to confirm regiochemistry.

How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfanyl-acetamide substituent?

Advanced Research Question
Single-crystal X-ray diffraction is critical for determining dihedral angles between the imidazole ring and substituents. In structurally analogous compounds (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate), the imidazole ring formed a dihedral angle of 24.9° with the pyridyl group, while the sulfoxide group exhibited distinct hydrogen-bonding patterns . For the target compound:

  • Crystallization conditions : Use slow evaporation from DMSO/water mixtures to obtain high-quality crystals.
  • Data interpretation : Compare bond lengths (C–S, ~1.76 Å) and torsion angles with density functional theory (DFT) calculations to validate stereoelectronic effects.

What analytical methods are suitable for distinguishing enantiomeric forms of the sulfanyl moiety?

Advanced Research Question
Chiral chromatography (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. Jia et al. (2004) highlighted that sulfoxide enantiomers exhibit distinct pharmacokinetic profiles due to differential interactions with cytochrome P450 enzymes . For methodological rigor:

  • HPLC conditions : Use hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid for baseline separation.
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration assignments.

How do electronic effects of the 4-chlorophenyl and 2,4-difluorophenyl groups influence bioactivity?

Advanced Research Question
The electron-withdrawing chlorine and fluorine substituents modulate the compound’s electron density, affecting binding to hydrophobic pockets in target proteins. Laufer et al. (2008) reported that para-halogenation on the imidazole ring enhances metabolic stability by reducing oxidative dehalogenation . Key experimental approaches:

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents varying in electronegativity (e.g., –CF₃ vs. –OCH₃) and assay against target enzymes (e.g., kinases).
  • Computational modeling : Perform docking studies using AutoDock Vina to assess π-π stacking and halogen bonding contributions.

What strategies mitigate solubility challenges during in vitro assays?

Basic Research Question
The compound’s lipophilic nature (predicted LogP ~3.5) necessitates solubilization agents. Proven methods include:

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated for structurally related acetamides .

How can conflicting bioactivity data from different assay platforms be reconciled?

Advanced Research Question
Discrepancies may arise from assay-specific parameters (e.g., ATP concentrations in kinase assays). Laufer et al. (2008) addressed this by:

  • Orthogonal validation : Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and fluorescence polarization assays .
  • Buffer optimization : Include 1 mM DTT to stabilize sulfanyl groups and prevent disulfide formation.

What metabolic pathways are predicted for this compound based on its substituents?

Advanced Research Question
Phase I metabolism likely involves oxidation of the sulfanyl group to sulfoxide/sulfone derivatives, as observed in sulfoxide-containing imidazoles . Key steps:

  • In vitro microsomal studies : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites.
  • CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms due to the difluorophenyl group’s potential for mechanism-based inhibition.

How does the 2,2-dimethyl group affect conformational dynamics?

Basic Research Question
The geminal dimethyl groups impose steric constraints, locking the imidazole ring in a planar conformation. This rigidity enhances target binding by reducing entropy penalties, as shown in SAR studies of similar triazole derivatives . Experimental verification:

  • Variable-temperature NMR : Monitor chemical shift changes to assess rotational barriers.
  • Molecular dynamics (MD) simulations : Compare free energy landscapes with/without dimethyl substituents.

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